1,1-Di-tert-butyl-N,N'-dimethylsilanediamine
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Overview
Description
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is a chemical compound characterized by the presence of two tert-butyl groups and two dimethylamino groups attached to a silicon atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine typically involves the reaction of tert-butylamine with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Et}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\text{C-NH-Si-(CH}_3\text{)}_2\text{N(CH}_3\text{)}_2 + \text{Et}_3\text{NCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine involves its ability to form stable complexes with various metal ions and organic molecules. The silicon atom in the compound acts as a central coordination site, allowing the formation of stable bonds with other atoms and molecules. This property is exploited in various applications, including catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains phosphorus instead of silicon.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl and dimethylamino groups but lacks the silicon atom.
Uniqueness
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its phosphorus and carbon analogs. This uniqueness makes it valuable in applications requiring specific coordination chemistry and stability.
Properties
CAS No. |
180332-62-1 |
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Molecular Formula |
C10H26N2Si |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
N-[ditert-butyl(methylamino)silyl]methanamine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h11-12H,1-8H3 |
InChI Key |
JUUUXMQFQCQITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(NC)NC |
Origin of Product |
United States |
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